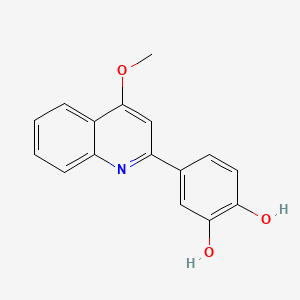

6-(4-甲硫基苯基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds like 6-phenylethynyl picolinic acid (PEPCA) involves biotransformation or chemical synthesis methods. For example, PEPCA was synthesized chemically by converting 6-bromopicolinic acid to methyl 6-bromopicolinate, which was then coupled with phenylacetylene to yield methyl 6-phenylethynyl picolinate. This intermediate was hydrolyzed to afford PEPCA. Similar strategies can be applied for the synthesis of 6-(4-Methylthiophenyl)picolinic acid, adjusting reagents and conditions to introduce the 4-methylthiophenyl group (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant information about their electronic and spatial configuration, which can be inferred for 6-(4-Methylthiophenyl)picolinic acid. For instance, coordination chemistry of picolinic acid-based ligands shows preorganization for octahedral geometries suited for tetragonal symmetries. These insights highlight the molecule's potential for forming complex structures with metals, suggesting similar capabilities for the subject compound (Comba et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving picolinic acid derivatives often include coordination to metal ions, forming stable complexes. The behavior of these complexes in solid state and solution reflects on the reactivity and stability of the picolinic acid moiety. Such characteristics could be expected with the addition of a 4-methylthiophenyl group, influencing the compound's electronic properties and reactivity patterns (Koleša-Dobravc et al., 2014).

Physical Properties Analysis

The physical properties of picolinic acid derivatives, such as solubility, melting point, and crystallinity, can be significantly altered by substituent groups. The introduction of a 4-methylthiophenyl group would likely affect these properties, potentially enhancing the compound's utility in various applications. Analysis of similar compounds provides a foundation for predicting the physical characteristics of 6-(4-Methylthiophenyl)picolinic acid.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of 6-(4-Methylthiophenyl)picolinic acid in various environments. Research on picolinic acid and its derivatives highlights the influence of substituents on these properties, suggesting that the 4-methylthiophenyl group could impart unique chemical behaviors suitable for specific applications (Gabe et al., 1986).

科学研究应用

反应性和机理见解

研究对一氧化氮和硝基离子与铜(II/I)席夫碱配合物的反应性表现出浓厚的兴趣,其中吡啶-2-甲酸衍生物起着至关重要的作用。Mishra 等人 (2022) 的研究探索了席夫碱配体的反应性,导致亚胺 C═N 键断裂和吡啶-2-醛氧化为吡啶-2-甲酸。该反应机理提供了对吡啶-2-甲酸衍生物转化及其在催化和材料科学中的潜在应用的见解 (Mishra 等,2022)。

吡啶-2-甲酸分解代谢

吡啶-2-甲酸衍生物吡啶-2-甲酸已因其微生物降解途径而受到研究。邱等 (2018) 证明吡啶-2-甲酸通过涉及微生物酶的几个步骤转化,突出了吡啶-2-甲酸衍生物的生物降解和利用。这种理解有助于吡啶-2-甲酸及其衍生物的环境生物修复 (邱等,2018)。

材料科学应用

吡啶-2-甲酸衍生物的合成和性质已因其在先进材料科学中的潜在应用而得到探索。王等 (2006) 讨论了 6-苯乙炔基吡啶-2-甲酸的合成及其在制备用于航空航天聚合物的热反应性衍生物中的应用,展示了吡啶-2-甲酸衍生物在高性能材料中的多功能性 (王等,2006)。

催化和配位化学

研究还集中在吡啶-2-甲酸衍生物的配位化学上,例如 Andres 和 Chauvin (2011) 的工作,他们合成了 6-磷酰基吡啶-2-甲酸衍生物作为铕和铽敏化剂。这项研究突出了吡啶-2-甲酸衍生物在发光领域以及用于传感和成像应用的新材料开发中的应用 (Andres 和 Chauvin,2011)。

除草活性

吡啶-2-甲酸衍生物因其除草活性而受到探索,为开发新型合成生长素除草剂奠定了基础。冯等 (2023) 设计并合成了 6-(5-芳基取代-1-吡唑基)-2-吡啶-2-甲酸化合物,展示了有效的除草活性。这项研究为吡啶-2-甲酸衍生物在农业化学中的应用提供了新的视角 (冯等,2023)。

安全和危害

The safety data sheet for picolinic acid, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation3. However, specific safety and hazard information for 6-(4-Methylthiophenyl)picolinic acid was not found in the available resources.

未来方向

While there are no specific future directions mentioned for 6-(4-Methylthiophenyl)picolinic acid, research into related compounds such as picolinic acid has shown potential in various fields. For instance, picolinic acid has been implicated in the pathogenesis of major depression and other mental health conditions4. Therefore, further research into 6-(4-Methylthiophenyl)picolinic acid could potentially uncover new applications and uses.

属性

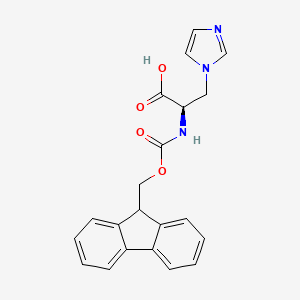

IUPAC Name |

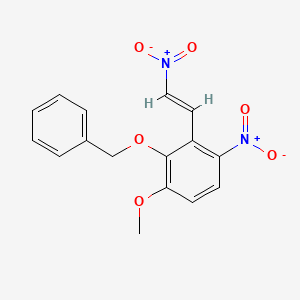

6-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOYYTLBPNXXQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylthiophenyl)picolinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141531.png)